molecular formula C19H16N4 B1222628 Triphenylformazan CAS No. 531-52-2

Triphenylformazan

Cat. No.: B1222628
CAS No.: 531-52-2
M. Wt: 300.4 g/mol
InChI Key: BEIHVSJTPTXQGB-QIXACUJNSA-N
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Description

Triphenylformazan (TPF) is a synthetic organic compound with a wide range of applications in scientific research. It is an aromatic compound that is composed of three phenyl rings and a formazan core. It is used as a reagent to detect aldehydes and ketones, and is used in the synthesis of various pharmaceuticals. TPF has also been shown to have a variety of biological activities, and has been used in both in vivo and in vitro studies.

Scientific Research Applications

  • Photochemical Behavior : Triphenylformazan (TPF) exhibits unique photochemical properties. A study by Grummt and Langbein (1981) investigated the photochromic behavior of TPF, focusing on its transition between different isomers. They found that the photochemical conversion of TPF's red cis-syn form into the yellow cis-anti isomer does not occur as previously thought. Instead, the yellow trans-anti isomer forms thermally from the cis-syn form without intermediate formation of the yellow cis-anti isomer, presenting a modified reaction scheme (Grummt & Langbein, 1981).

  • Spectroscopy and Derivatives : Research by Claudina Veas-arancibia (1986) explored the spectroscopic and photochromic characteristics of TPF and its derivatives. The study analyzed the effect of various factors like concentration, substituents, solvent, and temperature on the absorption spectra of TPF. This research contradicted earlier claims by demonstrating that TPF's second isomer is not formed solely by irradiation, but rather the two chelated forms exist in an equilibrium mixture with distinct geometries and absorption properties (Veas-arancibia, 1986).

  • Soil Dehydrogenase Activity Measurement : Friedel, Mölter, and Fischer (1994) discussed the application of triphenyltetrazolium chloride (TTC) and its reduction to TPF in measuring soil dehydrogenase activity. Their study improved existing methods and recommended specific absorption maxima for TPF, highlighting its utility in assessing microbial activity in soils (Friedel, Mölter, & Fischer, 1994).

  • Infrared Absorption and Raman Scattering Studies : Langbein and Grummt (1983) analyzed the infrared and resonance Raman spectra of TPF forms and derivatives, revealing insights into tautomeric structures and photochromism mechanisms. Their research provided valuable information about the excited state proton transfer in the photochromism of TPF (Langbein & Grummt, 1983).

  • Environmental Stress in Lichens : Bačkor and Fahselt (2005) developed a method using the formation of triphenyl formazan (TPF) for evaluating the physiological condition of lichens under environmental stress. This method, based on dehydrogenase activity, offers a rapid and inexpensive way to assess the impact of various environmental stresses on lichens (Bačkor & Fahselt, 2005).

Mechanism of Action

The oxidation product of triphenylformazan is reduced to the anion of formazan by a two-electron reaction in dimethyl sulfoxide. The same anion also results when 1,3,5-triphenylformazan is reduced electrochemically by a one-electron mechanism .

Safety and Hazards

The health risks of this compound have not been fully determined. Exposure may cause irritation of the skin, eyes, and respiratory system .

Future Directions

Triphenylformazan exhibits a unique photochromism which depends on the excitation conditions and the solvent environment. Due to its distinct photochromism and this high sensitivity toward external influences, but mostly because of its enzymatic formation from TTC, this compound is found in a wide field of applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Triphenylformazan can be achieved through the reaction of benzaldehyde and phenylhydrazine followed by oxidation with ferric chloride.", "Starting Materials": [ "Benzaldehyde", "Phenylhydrazine", "Ferric chloride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Mix benzaldehyde and phenylhydrazine in ethanol and heat the mixture under reflux for several hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with ethanol and dry it.", "Dissolve the precipitate in ethanol and add a solution of ferric chloride in ethanol.", "Add a solution of sodium hydroxide to the mixture and stir it for several hours.", "Filter the precipitate and wash it with ethanol.", "Dry the product under vacuum." ] }

531-52-2

Molecular Formula

C19H16N4

Molecular Weight

300.4 g/mol

IUPAC Name

N'-anilino-N-phenyliminobenzenecarboximidamide

InChI

InChI=1S/C19H16N4/c1-4-10-16(11-5-1)19(22-20-17-12-6-2-7-13-17)23-21-18-14-8-3-9-15-18/h1-15,20H/b22-19+,23-21?

InChI Key

BEIHVSJTPTXQGB-QIXACUJNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=CC=C3

SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3

531-52-2

Pictograms

Irritant; Environmental Hazard

synonyms

1,3,5-triphenylformazan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of triphenylformazan?

A1: The molecular formula of this compound is C19H16N4, and its molecular weight is 296.36 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits distinct spectroscopic features:

  • UV-Vis Spectroscopy: Shows characteristic absorption bands in the visible region, responsible for its color. These bands arise from electronic transitions within the formazan system, with significant charge transfer character in the near-UV region. [, ]
  • NMR Spectroscopy: Confirms the highly delocalized nature of the formazan system and helps elucidate its various isomeric forms. []
  • IR and Raman Spectroscopy: Provides information about the vibrational modes of the molecule, including those associated with the azo and hydrazone groups, and the influence of intramolecular hydrogen bonding. []

Q3: What is the most stable isomer of this compound?

A3: The most stable isomer of this compound in the solid state is the anti, s-trans configuration. This isomer is also dominant in solution. []

Q4: What causes the photochromic behavior of this compound?

A4: this compound exhibits photochromism due to isomerization processes occurring in both the azo and hydrazone groups upon light irradiation. The molecule can exist in various forms, each with different colors and absorption spectra. [, , , ]

Q5: What is the role of excited-state proton transfer in the photochromism of this compound?

A5: Resonance Raman studies suggest that excited-state proton transfer is the initial photoevent in the photochromism of this compound. This process triggers the isomerization around the N=N double bond. []

Q6: How does the solvent environment affect the photochemistry of this compound?

A6: The solvent environment significantly influences the thermal and photochemical isomerization kinetics of this compound. For example, the presence of even trace amounts of protic or aprotic co-solvents in toluene solutions can drastically affect the thermal anti-syn relaxation rate of the C=N bond. [, ]

Q7: How fast are the photochemical processes in this compound?

A7: Time-resolved spectroscopy studies have revealed that the photochemical processes in this compound occur over a wide range of timescales, from femtoseconds to seconds, depending on the specific isomerization step and the environment. []

Q8: How is this compound typically synthesized?

A8: this compound can be synthesized by reacting benzaldehyde phenylhydrazone with benzenediazonium ion. The reaction mechanism involves an initial addition step of the diazonium ion onto the phenylhydrazone. []

Q9: What is the role of crown ether assisted solid-liquid phase-transfer catalysis in formazan synthesis?

A9: Crown ether assisted solid-liquid phase-transfer catalysis can be used to promote the formation of 3-n-alkyl-substituted triphenylformazans from the reaction of this compound with n-alkyl bromides. []

Q10: How can 2,3,5-triphenyltetrazolium chloride be converted into this compound?

A10: 2,3,5-Triphenyltetrazolium chloride can be converted into this compound through both enzymatic and photochemical reduction processes. [, ]

Q11: How is this compound used in biological assays?

A11: this compound is a product of the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) by dehydrogenase enzymes. This reaction is utilized in TTC assays to indicate cellular respiration and cell growth. [, , ]

Q12: How is this compound used to determine seed viability?

A12: In seed viability tests, viable seeds reduce the colorless TTC to red-colored this compound, allowing for the visual identification of living tissues. [, ]

Q13: Can this compound be used as a pH-sensitive material?

A13: Yes, this compound nanoparticles stabilized by amphiphilic aromatic polymers have been shown to be pH-sensitive. They exhibit different properties depending on the pH of the environment and can be reversibly turned into macroprecipitates. []

Q14: Can this compound form complexes with metal ions?

A14: Yes, this compound can act as a ligand and form complexes with various metal ions, particularly transition metals like copper and cobalt. [, , , , , ]

Q15: How does the structure of the formazan ligand affect the properties of its metal complexes?

A15: The electronic and steric properties of substituents on the phenyl rings of the formazan can significantly influence the stability, structure, and spectroscopic properties of the resulting metal complexes. [, , , ]

Q16: Have computational methods been used to study this compound?

A16: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate the structure, energetics, and reactivity of this compound and its derivatives. []

Q17: Can computational modeling predict the properties of novel formazan derivatives?

A17: Yes, computational models can be developed to establish structure-activity relationships (SAR) and predict the properties of new formazan derivatives, guiding the design of compounds with desired characteristics. []

Q18: What analytical techniques are commonly used to characterize and quantify this compound?

A18: Various analytical methods are employed for the characterization and quantification of this compound:

  • Spectrophotometry: Used to measure the absorbance of this compound solutions at specific wavelengths, allowing for quantification and kinetic studies. [, , , ]
  • Chromatography (e.g., HPLC): Can be used to separate and quantify this compound and its derivatives in complex mixtures. []
  • Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern of the compound. []

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